molecular formula C23H26N2O3S B2582890 N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-2-sulfonamide CAS No. 899747-88-7

N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-2-sulfonamide

Cat. No. B2582890
CAS RN: 899747-88-7
M. Wt: 410.53
InChI Key: LNNRAQAJHIZEHV-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-2-sulfonamide, commonly known as MTSEA, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in various fields. MTSEA is a sulfhydryl-reactive compound that is widely used in biochemical and physiological research.

Scientific Research Applications

Supramolecular Chemistry

Naphthalene sulfonamides have been pivotal in the development of supramolecular chemistry. Their role in forming diverse structural motifs, like chains, layers, and channels, is significant. The study by Michał J. Białek et al. highlights the generation of pseudopolymorphs, polymorphs, and adducts by combining naphthalene diphosphonic acids with morpholine and other compounds, showcasing the material's conformational versatility and structural diversity in supramolecular assemblies (Białek et al., 2013).

Reactions with Nucleophiles

The reactivity of naphthalene sulfonamides towards nucleophiles is another area of interest. Zhaofu Fei, A. Slawin, and J. Woollins examined the reactivity of 2,4-(naphthalene-1,8-diyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide with various nucleophiles, including morpholine, demonstrating the formation of distinct ammonium salts and structural diversity through X-ray crystallography (Fei et al., 2001).

Spectral Properties and Structural Characterization

M. Danish and colleagues reported the synthesis, crystal structure, and spectral properties of new sulfonamide derivatives, providing insights into the hydrogen bonding and molecular interactions of such compounds (Danish et al., 2021). Similarly, B. Macías and others explored the synthesis and characterization of sulfonamides containing 8-aminoquinoline and their Ni(II) complexes, elucidating their crystalline structures and discussing their spectroscopic and magnetic properties (Macías et al., 2002).

Applications in Catalysis and Hydrogenations

Shenglin Lu and C. Bolm synthesized naphthalene-bridged P,N-type sulfoximine ligands and their iridium complexes, applying them in the enantioselective hydrogenation of quinoline derivatives, achieving significant enantioselectivities (Lu & Bolm, 2008).

Biomedical Imaging and Fluorescence Probing

The application of naphthalene sulfonamides in biomedical imaging and as fluorescent probes is highlighted by Cai Gao et al., who developed a ratiometric fluorescence probe for imaging lysosomal hydrogen sulfide in living cells, showcasing the compound's potential in physiological and pathological processes (Gao et al., 2018).

properties

IUPAC Name

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-18-6-8-20(9-7-18)23(25-12-14-28-15-13-25)17-24-29(26,27)22-11-10-19-4-2-3-5-21(19)16-22/h2-11,16,23-24H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNRAQAJHIZEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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